molecular formula C24H48O6 B1678984 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate CAS No. 79777-30-3

3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate

Cat. No. B1678984
CAS RN: 79777-30-3
M. Wt: 432.6 g/mol
InChI Key: DUUKZBGYNMHUHO-UHFFFAOYSA-N
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Description

“3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate” is a chemical compound. It is the glycerol ester of stearic acid . It is commonly used as an emulsifier in foods .


Synthesis Analysis

The synthesis of this compound involves the copolymerization of 1,1,3,3,5,5,7,7-octamethylcyclotetrasiloxane (D4) and 1,3-bis[3-(2,3-dihydroxypropoxy)propyl]-1,1,3,3-tetramethyldisiloxane by acid-catalyzed equilibration .


Molecular Structure Analysis

The molecular formula of “3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate” is C21H42O4 . It contains total 22 bond(s); 10 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s) .

Scientific Research Applications

Application in Polymer Composites

A novel study by Yang et al. (2018) discusses the use of tannic grafted poly(12-hydroxy stearate) (TA-g-PHS) as a compatibilizer in polypropylene (PP) and microcrystalline cellulose fibers composites. This compatibilizer significantly improved the mechanical and thermal properties of the composite materials (Yang et al., 2018).

Application in Tissue Engineering

Chen and Wu (2005) have highlighted the application of polyhydroxyalkanoates (PHA), which include polyesters such as 3-hydroxybutyrate and 3-hydroxyvalerate, in tissue engineering. These materials, due to their biodegradability and thermoprocessability, have been used to develop various medical devices and tissue engineering applications (Chen & Wu, 2005).

Application in Photostabilization of Polymers

Bartus et al. (1989) explored the formation of a yellow complex between 2-hydroxy-4-octoxybenzophenone and calcium stearate in polypropylene, demonstrating an application in photostabilization of polymers (Bartus et al., 1989).

Application in Nanocomposites

Pak et al. (2013) and Moyo et al. (2013) describe the use of stearate compounds in nanocomposites, particularly focusing on poly-3-hydroxybutyrate and poly(butyleneadipate-co-terephthalate) composites. These studies emphasize the improvement in mechanical properties with the inclusion of stearate-based layered double hydroxides (Pak et al., 2013), (Moyo et al., 2013).

Application in Antioxidant Mechanisms

Bagheri et al. (1985) investigated the role of cupric stearate as a catalytic antioxidant in polypropylene. This study demonstrates how cupric stearate acts through a redox mechanism to stabilize polymers (Bagheri et al., 1985).

properties

IUPAC Name

[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)30-21-23(27)20-29-19-22(26)18-25/h22-23,25-27H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUKZBGYNMHUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984645
Record name 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl octadecanoate
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Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate

CAS RN

66168-54-5, 12694-22-3, 79777-30-3
Record name 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl octadecanoate
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Record name Diglyceryl stearate
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Record name 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate
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Record name 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl octadecanoate
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Record name 3-(2,3-dihydroxypropoxy)-2-hydroxypropyl stearate
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Record name Stearic acid, monoester with oxybis(propanediol)
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Record name Octadecanoic acid, monoester with decaglycerol
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Record name POLYGLYCERYL-2 STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kawaguchi, M Yamamoto, T Nakamura… - Langmuir, 2001 - ACS Publications
Polyglycerol esters of fatty acids are the commonly used emulsifiers in food and cosmetic applications. 1, 2 They have been used for a long time to control properties of aqueous …
Number of citations: 22 pubs.acs.org

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